N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycine
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Overview
Description
2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID is an organic compound characterized by the presence of a methoxyphenyl group attached to a prop-2-enamido moiety, which is further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID typically involves the reaction of 4-methoxyphenylprop-2-enamide with acetic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of palladium catalysts and boron reagents to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-3-(4-Hydroxyphenyl)prop-2-enamido]acetic acid
- 2-[(2Z)-3-(4-Methylphenyl)prop-2-enamido]acetic acid
- 2-[(2Z)-3-(4-Chlorophenyl)prop-2-enamido]acetic acid
Uniqueness
2-[(2Z)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]ACETIC ACID is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-2-9(3-6-10)4-7-11(14)13-8-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-4+ |
InChI Key |
IYPFFHQJOZXQGP-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC(=O)O |
Origin of Product |
United States |
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